An In-depth Technical Guide to 1-benzyl-1H-tetrazole: Structure, Properties, and Applications
An In-depth Technical Guide to 1-benzyl-1H-tetrazole: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-benzyl-1H-tetrazole is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. The tetrazole moiety, a five-membered ring containing four nitrogen atoms and one carbon atom, serves as a crucial pharmacophore due to its unique electronic and steric properties. It is often employed as a bioisostere for the carboxylic acid functional group, a common substitution in drug design to enhance metabolic stability, improve lipophilicity, and modulate pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 1-benzyl-1H-tetrazole, offering valuable insights for researchers engaged in the development of novel therapeutics.
Chemical and Physical Properties
1-benzyl-1H-tetrazole is a white solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₄ | [3] |
| Molecular Weight | 160.18 g/mol | [3] |
| CAS Number | 6926-50-7 | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in water (23 g/100 mL at 20°C for 1H-tetrazole) | [4] |
Structural Elucidation
The molecular structure of 1-benzyl-1H-tetrazole consists of a benzyl group attached to a tetrazole ring at the N1 position. The tetrazole ring itself is an aromatic system, with the benzyl substituent influencing its overall conformation and reactivity.
Crystallography
The three-dimensional arrangement of atoms in 1-benzyl-1H-tetrazole has been determined by single-crystal X-ray diffraction. The crystallographic data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 804779 .[3] Analysis of the crystal structure provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its chemical behavior and for computational modeling studies in drug design.
Molecular Structure of 1-benzyl-1H-tetrazole
Caption: 2D representation of the 1-benzyl-1H-tetrazole molecular structure.
Spectroscopic Properties
Spectroscopic techniques are essential for the characterization and confirmation of the structure of 1-benzyl-1H-tetrazole.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.5 ppm), a singlet for the methylene (-CH₂-) protons (around 5.5-6.0 ppm), and a singlet for the proton on the tetrazole ring.
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¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbon atoms of the benzyl ring, the methylene carbon, and the carbon atom within the tetrazole ring. PubChem provides a reference to a ¹³C NMR spectrum for this compound.[3]
-
-
Infrared (IR) Spectroscopy: The IR spectrum of tetrazole derivatives typically exhibits characteristic absorption bands. For the tetrazole ring, vibrations are generally observed in the regions of 1639-1340 cm⁻¹ and 1200-900 cm⁻¹.[5] The N=N stretching vibration is a key feature, often appearing around 1329 cm⁻¹.[5] The spectrum of 1-benzyl-1H-tetrazole would also show bands corresponding to the C-H and C=C vibrations of the benzyl group.
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For 1-benzyl-1H-tetrazole, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (160.18 g/mol ).
Synthesis of 1-benzyl-1H-tetrazole
A common and effective method for the synthesis of 1-substituted-1H-tetrazoles involves a one-pot reaction of a primary amine, triethyl orthoformate, and sodium azide. This methodology can be adapted for the synthesis of 1-benzyl-1H-tetrazole.
General Synthetic Protocol
The synthesis proceeds via the formation of an intermediate imidate from the reaction of benzylamine and triethyl orthoformate, followed by a [3+2] cycloaddition reaction with sodium azide to form the tetrazole ring.
Synthetic Workflow for 1-benzyl-1H-tetrazole
Caption: General workflow for the synthesis of 1-benzyl-1H-tetrazole.
Detailed Experimental Procedure
Materials:
-
Benzylamine
-
Triethyl orthoformate
-
Sodium azide
-
Solvent (e.g., acetonitrile, DMF)
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Lewis acid catalyst (e.g., Ytterbium(III) triflate) (optional, but can improve yield and reaction time)
-
Hydrochloric acid (for workup)
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Ethyl acetate (for extraction)
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Brine
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Anhydrous sodium sulfate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylamine in the chosen solvent.
-
Addition of Reagents: To the stirred solution, add triethyl orthoformate, followed by sodium azide. If a catalyst is used, it should be added at this stage.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of dilute hydrochloric acid to neutralize any unreacted sodium azide and to hydrolyze excess triethyl orthoformate.
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Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-benzyl-1H-tetrazole.
Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, as this will generate highly toxic and explosive hydrazoic acid.
Applications in Drug Development
The tetrazole ring is a well-established bioisostere of the carboxylic acid group. This substitution can lead to several advantages in drug candidates, including:
-
Increased Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation compared to a carboxylic acid.
-
Enhanced Lipophilicity: This can improve membrane permeability and oral bioavailability.
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Modulation of Acidity: The pKa of the tetrazole proton is similar to that of a carboxylic acid, allowing it to maintain similar ionic interactions with biological targets.[1]
1-benzyl-1H-tetrazole and its derivatives have been investigated for a range of biological activities, including:
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Antimicrobial Activity: Silver(I) complexes incorporating 1-benzyl-1H-tetrazole have been synthesized and evaluated for their antimicrobial properties.[6]
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Anticancer and Anti-inflammatory Properties: The tetrazole scaffold is a component in many compounds with potential anticancer and anti-inflammatory effects.[7]
The benzyl group in 1-benzyl-1H-tetrazole provides a lipophilic handle that can be further functionalized to explore structure-activity relationships and optimize binding to specific biological targets.
Safety and Handling
1-benzyl-1H-tetrazole is classified as a flammable solid and is harmful if swallowed. It can cause skin and eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
1-benzyl-1H-tetrazole is a valuable building block in medicinal chemistry, offering a versatile scaffold for the design and synthesis of novel therapeutic agents. Its role as a carboxylic acid bioisostere, coupled with the potential for diverse functionalization of the benzyl group, makes it an attractive starting point for lead optimization programs. Further research into its specific biological activities and the development of efficient and scalable synthetic routes will continue to expand its utility in the quest for new and improved medicines.
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Wikipedia contributors. (2023, December 28). Tetrazole. In Wikipedia, The Free Encyclopedia. Retrieved February 4, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 1-benzyl-1H-1,2,3,4-tetrazole. PubChem. Retrieved February 4, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Benzyl-1H-tetrazole. PubChem. Retrieved February 4, 2026, from [Link]
- Ríos-Gutiérrez, M., et al. (2015). Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, 1H NMR, FT-IR, and UV-Vis spectra and DFT calculations. Comptes Rendus Chimie, 18(4), 422-429.
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Cheméo. (n.d.). 1H-Tetrazole. Retrieved February 4, 2026, from [Link]
- Ramezani, A., Ghalavand, R., Nasri, Z., & Ghafuri, H. (2025). Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii)
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- Bielenica, A., et al. (2018). Synthesis, structural characterization and antimicrobial activity of silver(I) complexes with 1-benzyl-1H-tetrazoles. Polyhedron, 154, 325-333.
- Cardoso, A. L., Henriques, M., Paixão, J. A., & Pinho e Melo, T. M. V. D. (2016). (1H-Tetrazol-5-yl)-Allenes: Building Blocks for Tetrazolyl-Heterocycles. European Journal of Organic Chemistry, 2016(28), 4846-4854.
- Li, H., Sun, J., & Dai, X. (2009). 1-Benzyl-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1638.
- Butler, R. N., & McEvoy, T. M. (1977). Comparison of 13C and 1H N-alkyl shifts of isomeric alkyl tetrazoles: some ambident benzylations. Canadian Journal of Chemistry, 55(9), 1564-1567.
- Ramezani, A., Ghalavand, R., Nasri, Z., & Ghafuri, H. (2025). Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii)
- Li, H., Sun, J., & Dai, X. (2009). Tetrakis(1-benzyl-1H-imidazole)dichloridonickel(II).
- El-Faham, A., et al. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Medicinal Chemistry, 14(12), 2415-2426.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). 1H-NMR data of the tetrazole compounds.
- Wang, X., et al. (2019). The bioisosteric carboxylic acid and tetrazolyl moieties in two potent and selective inhibitors of human tissue transglutaminase. Bioorganic & Medicinal Chemistry Letters, 29(15), 1915-1919.
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